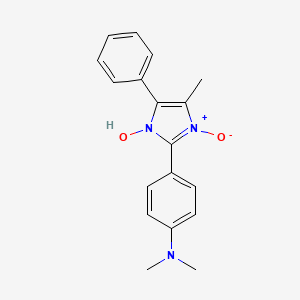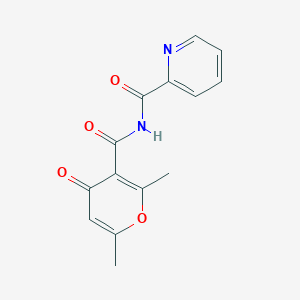
(4-Fluoro-1,3-benzoxazol-2-yl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Fluoro-1,3-benzoxazol-2-yl)boronic acid is a boronic acid derivative that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a benzoxazole ring, which is further substituted with a fluorine atom. The unique structural features of this compound make it a valuable reagent in various chemical reactions, particularly in the synthesis of complex organic molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (4-Fluoro-1,3-benzoxazol-2-yl)boronic acid typically involves the reaction of 4-fluoro-1,3-benzoxazole with a boronic acid derivative. One common method is the Suzuki-Miyaura coupling reaction, which involves the palladium-catalyzed cross-coupling of an aryl halide with a boronic acid . The reaction conditions generally include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol.
Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized versions of the Suzuki-Miyaura coupling reaction. This includes the use of more efficient catalysts and reaction conditions to increase yield and reduce production costs. Additionally, continuous flow reactors may be employed to enhance the scalability and efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions: (4-Fluoro-1,3-benzoxazol-2-yl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom or the boronic acid group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or sodium perborate are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Conditions typically involve the use of nucleophiles such as amines or thiols, along with appropriate solvents and catalysts.
Major Products Formed: The major products formed from these reactions include boronic esters, borates, and various substituted derivatives of the original compound.
Aplicaciones Científicas De Investigación
(4-Fluoro-1,3-benzoxazol-2-yl)boronic acid has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of (4-Fluoro-1,3-benzoxazol-2-yl)boronic acid primarily involves its ability to form stable complexes with various substrates. The boronic acid group can interact with diols and other nucleophiles, facilitating the formation of boronate esters. This interaction is crucial in many of its applications, including its use as a reagent in organic synthesis and as a sensor in biological systems .
Comparación Con Compuestos Similares
- (4-Fluoro-[1,1’-biphenyl]-2-yl)boronic acid
- (4-(2-Benzoxazolyl)phenyl)boronic acid
Comparison: Compared to other similar compounds, (4-Fluoro-1,3-benzoxazol-2-yl)boronic acid is unique due to the presence of both a fluorine atom and a benzoxazole ring. This combination imparts distinct electronic and steric properties, making it particularly effective in certain chemical reactions and applications .
Propiedades
Fórmula molecular |
C7H5BFNO3 |
|---|---|
Peso molecular |
180.93 g/mol |
Nombre IUPAC |
(4-fluoro-1,3-benzoxazol-2-yl)boronic acid |
InChI |
InChI=1S/C7H5BFNO3/c9-4-2-1-3-5-6(4)10-7(13-5)8(11)12/h1-3,11-12H |
Clave InChI |
XUAQMZWRAVIXAL-UHFFFAOYSA-N |
SMILES canónico |
B(C1=NC2=C(O1)C=CC=C2F)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


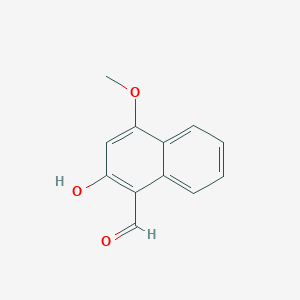

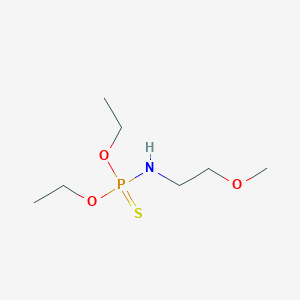
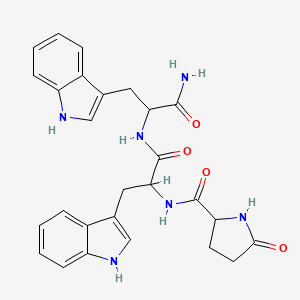
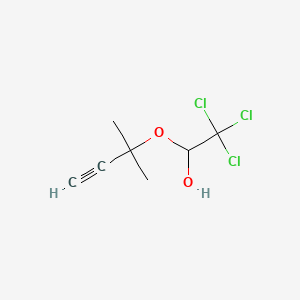
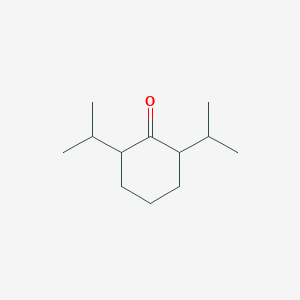
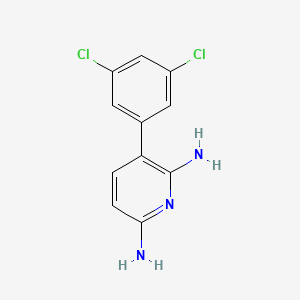
![4-[Aziridin-1-yl-(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)oxyphosphoryl]oxy-1-hydroxy-2,2,6,6-tetramethylpiperidine](/img/structure/B13998235.png)
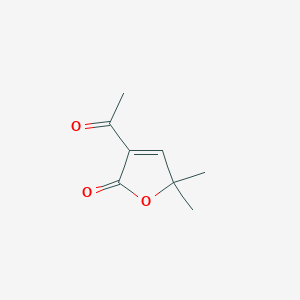
![5-Methyl-4-[(E)-(4-methylphenyl)diazenyl]-2-(pyridine-4-carbonyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B13998245.png)

![2,4-Bis[(3-nitropyridin-2-yl)sulfanyl]pyrimidine](/img/structure/B13998259.png)
